3,5-Bis[(trifluoroacetyl)amino]benzoic acid, often referred to as TAC-101, is a synthetic retinobenzoic acid derivative. While structurally similar to retinoic acid, TAC-101 exhibits distinct pharmacological properties. It demonstrates high affinity for retinoic acid receptors (RARs), particularly RAR-α and RAR-β, which are nuclear transcription factors involved in cell growth, differentiation, and apoptosis. [] This interaction with RARs is central to many of its observed biological effects.
Route 1: This method starts with 4-amino benzoic acid, which undergoes diazotization followed by coupling with the appropriate phenol. Subsequent reactions involve esterification and trifluoroacetylation to yield TAC-101. []
Route 2: An alternative approach utilizes 3,5-bis(trimethylsilyl)benzoic acid as the starting material. This compound is subjected to a series of reactions including amide formation with trifluoroacetamide, deprotection, and finally, hydrolysis to obtain TAC-101. []
3,5-Bis[(trifluoroacetyl)amino]benzoic acid primarily exerts its effects by binding to and activating RARs, specifically RAR-α and RAR-β. [] This binding triggers a cascade of downstream events, including:
Modulation of Gene Expression: TAC-101 binding to RARs alters their transcriptional activity, leading to changes in the expression of genes involved in cell growth, differentiation, apoptosis, and angiogenesis. [, ]
Inhibition of AP-1 Activity: TAC-101 indirectly inhibits the activity of activator protein-1 (AP-1), a transcription factor implicated in tumor cell invasion and metastasis. This inhibition occurs through interference with AP-1 binding to DNA. [, ]
Cancer Research: TAC-101 has been extensively studied for its antitumor effects in various cancer models, including colon, lung, and gastric cancers. [, , , ] Its ability to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis makes it a promising candidate for further investigation.
Angiogenesis Inhibition: TAC-101's ability to downregulate vascular endothelial growth factor (VEGF) expression contributes to its anti-angiogenic properties. This effect has been observed in both in vitro and in vivo models of colon cancer. []
Metastasis Suppression: By inhibiting AP-1 activity and downregulating matrix metalloproteinases (MMPs), TAC-101 demonstrates potential in suppressing tumor cell invasion and metastasis, particularly in colon cancer models. [, ]
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: